4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
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Overview
Description
4H-furo[3,2-b]indole-2-carboxylic acid methyl ester: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes both furan and indole moieties, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The furan ring can be introduced through subsequent cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, esterification, and purification to achieve the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester is studied for its potential pharmacological activities. It has shown promise in the development of antiviral, anticancer, and antimicrobial agents .
Industry: The compound is utilized in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and industrial chemistry .
Mechanism of Action
The mechanism of action of 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
- Indole-2-carboxylic acid methyl ester
- Furo[2,3-b]indole derivatives
- Benzofuro[3,2-b]indole derivatives
Uniqueness: 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester stands out due to its fused ring system, which combines the properties of both furan and indole. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4H-furo[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-15-12(14)10-6-9-11(16-10)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3 |
InChI Key |
JUACTQRSNRGGON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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